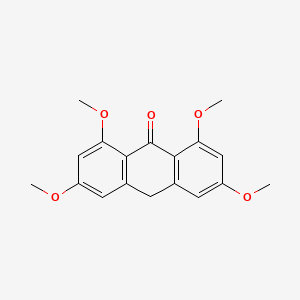![molecular formula C19H19NO B15163061 1'-Phenylspiro[indene-2,4'-piperidin]-1(3H)-one CAS No. 144646-82-2](/img/structure/B15163061.png)
1'-Phenylspiro[indene-2,4'-piperidin]-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Phenylspiro[indene-2,4’-piperidin]-1(3H)-one is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement, where an indene moiety is fused with a piperidine ring, creating a spiro linkage. This structural feature imparts distinct chemical and biological properties, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Phenylspiro[indene-2,4’-piperidin]-1(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of indene derivatives with piperidine in the presence of a suitable catalyst can yield the desired spiro compound. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as disuccinimidyl carbonate and diisopropylethylamine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions: 1’-Phenylspiro[indene-2,4’-piperidin]-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for synthesizing more complex molecules and studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying receptor interactions and enzyme inhibition.
Industry: Its derivatives are investigated for use in materials science, particularly in the development of novel polymers and advanced materials.
Mecanismo De Acción
The mechanism by which 1’-Phenylspiro[indene-2,4’-piperidin]-1(3H)-one exerts its effects is primarily through its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .
Comparación Con Compuestos Similares
Spiro[indene-1,4’-piperidine]: Shares a similar spiro linkage but lacks the phenyl group.
Spiro[isobenzofuran-1(3H), 4’-piperidine]: Another spirocyclic compound with different ring systems.
Uniqueness: 1’-Phenylspiro[indene-2,4’-piperidin]-1(3H)-one is unique due to its specific combination of an indene moiety and a piperidine ring with a phenyl substitution. This unique structure imparts distinct chemical reactivity and biological activity, setting it apart from other spirocyclic compounds .
Propiedades
Número CAS |
144646-82-2 |
|---|---|
Fórmula molecular |
C19H19NO |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
1'-phenylspiro[3H-indene-2,4'-piperidine]-1-one |
InChI |
InChI=1S/C19H19NO/c21-18-17-9-5-4-6-15(17)14-19(18)10-12-20(13-11-19)16-7-2-1-3-8-16/h1-9H,10-14H2 |
Clave InChI |
HWJGVESYDRXZKH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC12CC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


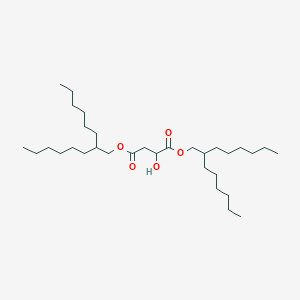
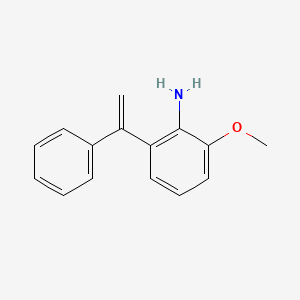

![8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine](/img/structure/B15162996.png)


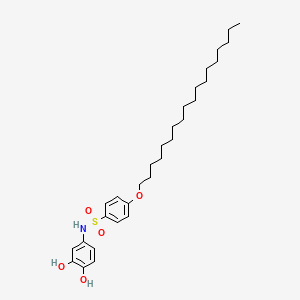
![Ethenyl[(1-methoxy-2-methylprop-1-en-1-yl)oxy]dimethylsilane](/img/structure/B15163044.png)
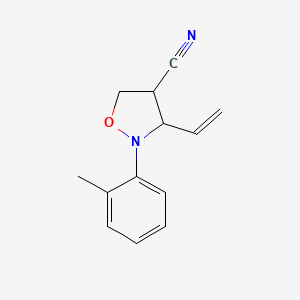
![2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid](/img/structure/B15163056.png)
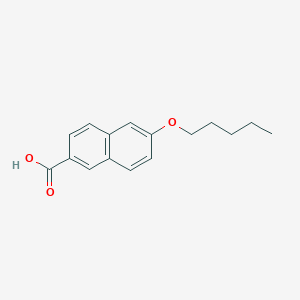

![Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester](/img/structure/B15163072.png)
